1,3-Dichloro-5-fluoro-2-(trichloromethoxy)benzene
Overview
Description
1,3-Dichloro-5-fluoro-2-(trichloromethoxy)benzene is a chemical compound with the molecular formula C7H2Cl5FO. It is known for its unique structure, which includes a benzene ring substituted with chlorine, fluorine, and a trichloromethoxy group. This compound is used in various scientific and industrial applications, particularly in the field of herbicides .
Preparation Methods
The synthesis of 1,3-Dichloro-5-fluoro-2-(trichloromethoxy)benzene involves several steps. One common method includes the reaction of 1,3-dichloro-5-fluorobenzene with trichloromethyl chloroformate under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include purification steps such as recrystallization or distillation to obtain the compound in its pure form .
Chemical Reactions Analysis
1,3-Dichloro-5-fluoro-2-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form different products depending on the reagents and conditions used.
Hydrolysis: The trichloromethoxy group can be hydrolyzed under acidic or basic conditions to form corresponding phenols.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Dichloro-5-fluoro-2-(trichloromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in the development of herbicides.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, although its primary application remains in agriculture.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-fluoro-2-(trichloromethoxy)benzene involves its interaction with specific molecular targets in plants. It inhibits the growth of weeds by interfering with essential biochemical pathways, leading to the disruption of cell division and growth. The exact molecular targets and pathways are still under investigation, but it is known to affect the synthesis of vital proteins and enzymes in plants.
Comparison with Similar Compounds
1,3-Dichloro-5-fluoro-2-(trichloromethoxy)benzene can be compared with other similar compounds such as:
1,3-Dichloro-2-fluoro-5-(trifluoromethyl)benzene: This compound has similar substituents but differs in the position and type of functional groups.
1,3-Dichloro-5-fluoro-2-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a trichloromethoxy group.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it particularly effective as a herbicide .
Properties
IUPAC Name |
1,3-dichloro-5-fluoro-2-(trichloromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl5FO/c8-4-1-3(13)2-5(9)6(4)14-7(10,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTACXODBXFDAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(Cl)(Cl)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl5FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.